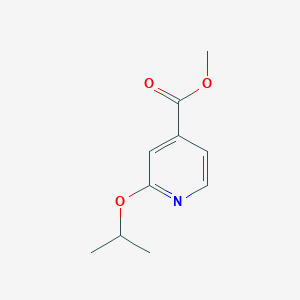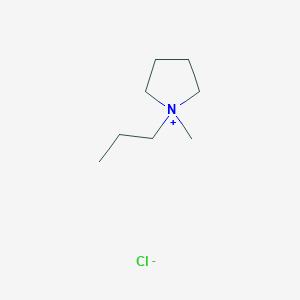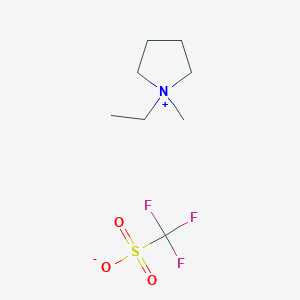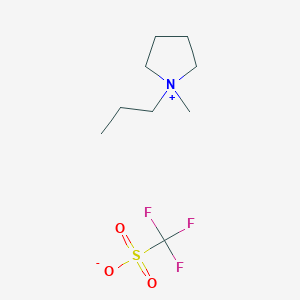
1-Methyl-1-propylpyrrolidinium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-propylpyrrolidinium trifluoromethanesulfonate is an ionic liquid known for its unique properties and applications. It is composed of a pyrrolidinium cation and a trifluoromethanesulfonate anion. This compound is recognized for its high thermal stability, low volatility, and excellent solubility in various solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1-propylpyrrolidinium trifluoromethanesulfonate can be synthesized through the reaction of 1-methylpyrrolidine with 1-bromopropane to form 1-methyl-1-propylpyrrolidinium bromide. This intermediate is then reacted with silver trifluoromethanesulfonate to yield the desired product .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1-propylpyrrolidinium trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate anion.
Complex Formation: It can form complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Solvents: Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting with sodium methoxide can yield methoxy-substituted products .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-propylpyrrolidinium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: It is explored for its potential in biomolecular stabilization and enzyme catalysis.
Medicine: Research is ongoing into its use as a drug delivery agent due to its biocompatibility.
Industry: It is utilized in the production of advanced materials, including batteries and supercapacitors.
Wirkmechanismus
The mechanism by which 1-Methyl-1-propylpyrrolidinium trifluoromethanesulfonate exerts its effects is primarily through its ionic nature. The pyrrolidinium cation interacts with various molecular targets, while the trifluoromethanesulfonate anion provides stability and solubility. These interactions facilitate catalytic processes and enhance the efficiency of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
Uniqueness: 1-Methyl-1-propylpyrrolidinium trifluoromethanesulfonate is unique due to its specific cation-anion combination, which provides a balance of thermal stability, solubility, and reactivity. This makes it particularly suitable for applications requiring high-performance ionic liquids .
Eigenschaften
IUPAC Name |
1-methyl-1-propylpyrrolidin-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.CHF3O3S/c1-3-6-9(2)7-4-5-8-9;2-1(3,4)8(5,6)7/h3-8H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKCDBHBYYCMM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049390 |
Source


|
| Record name | 1-Methyl-1-propylpyrrolidinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224852-54-3 |
Source


|
| Record name | 1-Methyl-1-propylpyrrolidinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
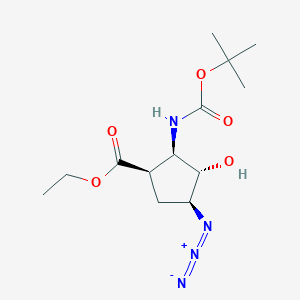
![Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320752.png)
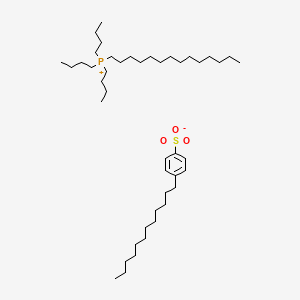
![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)
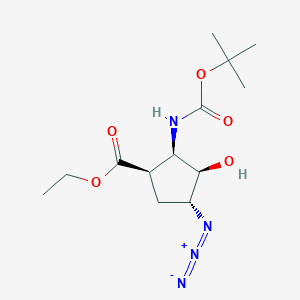
![N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B6320772.png)
![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)
![Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II)](/img/structure/B6320803.png)
